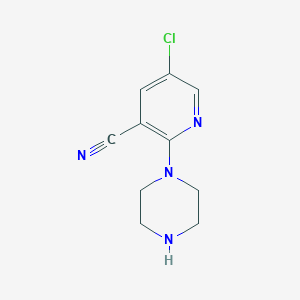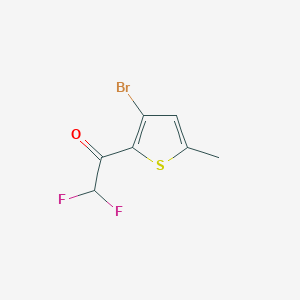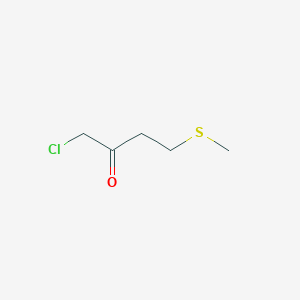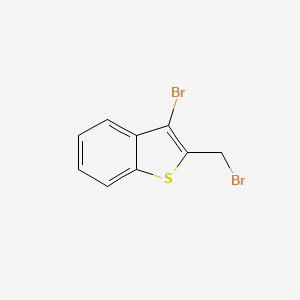
3-Bromo-2-(bromomethyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(bromomethyl)-1-benzothiophene is an organobromine compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene typically involves the bromination of 2-(bromomethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at room temperature. The reaction conditions need to be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(bromomethyl)-1-benzothiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of benzothiophene.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzothiophene derivatives.
Applications De Recherche Scientifique
3-Bromo-2-(bromomethyl)-1-benzothiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(bromomethyl)-1-benzothiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-benzothiophene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromo-2-methyl-1-benzothiophene: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
2,3-Dibromo-1-benzothiophene: Contains an additional bromine atom, making it more reactive but also more challenging to handle.
Uniqueness
3-Bromo-2-(bromomethyl)-1-benzothiophene is unique due to the presence of both bromine and bromomethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and studying biological systems.
Propriétés
Formule moléculaire |
C9H6Br2S |
|---|---|
Poids moléculaire |
306.02 g/mol |
Nom IUPAC |
3-bromo-2-(bromomethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6Br2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 |
Clé InChI |
BUNOEEYYSRWYIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


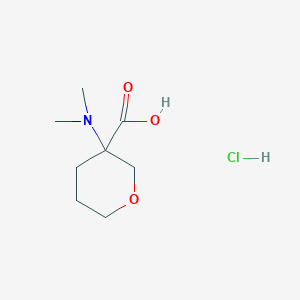
![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)

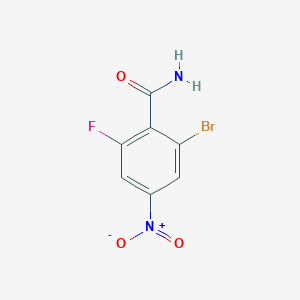
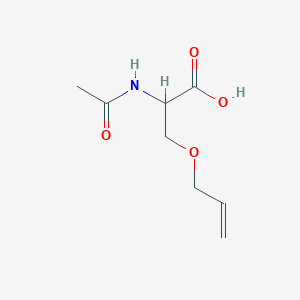
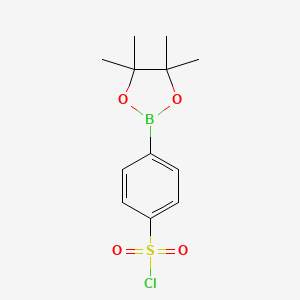
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
